ethyl 4-(2-oxo-3H-benzimidazol-1-yl)benzoate
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Overview
Description
ethyl 4-(2-oxo-3H-benzimidazol-1-yl)benzoate is a chemical compound with the molecular formula C16H14N2O3. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological and chemical properties . This compound is characterized by the presence of an ethoxycarbonyl group attached to a phenyl ring, which is further connected to a benzimidazole core.
Preparation Methods
The synthesis of ethyl 4-(2-oxo-3H-benzimidazol-1-yl)benzoate typically involves the reaction of 4-(ethoxycarbonyl)aniline with o-phenylenediamine under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions. Industrial production methods may involve optimization of reaction parameters to enhance yield and purity.
Chemical Reactions Analysis
ethyl 4-(2-oxo-3H-benzimidazol-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents. Reaction conditions often involve controlled temperatures and pH levels.
Major Products: The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
ethyl 4-(2-oxo-3H-benzimidazol-1-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of ethyl 4-(2-oxo-3H-benzimidazol-1-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
ethyl 4-(2-oxo-3H-benzimidazol-1-yl)benzoate can be compared with other benzimidazole derivatives:
Similar Compounds: Examples include 1H-benzimidazole, 2-phenyl-1H-benzimidazole, and 1-methyl-2-phenyl-1H-benzimidazole.
This comprehensive overview highlights the significance of this compound in various scientific domains. Its unique structure and properties make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H14N2O3 |
---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
ethyl 4-(2-oxo-3H-benzimidazol-1-yl)benzoate |
InChI |
InChI=1S/C16H14N2O3/c1-2-21-15(19)11-7-9-12(10-8-11)18-14-6-4-3-5-13(14)17-16(18)20/h3-10H,2H2,1H3,(H,17,20) |
InChI Key |
WYIJZOWPLQYAAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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